Product packaging for 4-(9H-Carbazol-9-YL)benzonitrile(Cat. No.:CAS No. 57103-17-0)

4-(9H-Carbazol-9-YL)benzonitrile

Cat. No.: B1258215
CAS No.: 57103-17-0
M. Wt: 268.3 g/mol
InChI Key: IHDDUZSNZRAXFF-UHFFFAOYSA-N
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Description

Significance of Donor-Acceptor (D-A) Frameworks in Modern Materials Science

Donor-Acceptor (D-A) frameworks are molecular structures that incorporate both an electron-rich (donor) and an electron-poor (acceptor) unit. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to the function of many optoelectronic materials. nih.govrsc.org The key advantage of the D-A design is the ability to tune the material's electronic and optical properties by modifying the donor, the acceptor, or the linkage between them. rsc.org

This tunability allows for the precise engineering of frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgacs.org The spatial separation of the HOMO and LUMO, a characteristic feature of many D-A systems, is crucial for achieving a small singlet-triplet energy gap (ΔEST). rsc.orgbohrium.com This small energy gap is a prerequisite for materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of otherwise wasted triplet excitons in OLEDs, potentially leading to internal quantum efficiencies of up to 100%. bohrium.com

The applications of D-A frameworks extend beyond OLEDs to areas such as covalent organic frameworks (COFs) for catalysis and energy storage, where the defined pathways for charge separation enhance efficiency. nih.govresearchgate.netmdpi.com

Evolution of Carbazole-Benzonitrile Derivatives as Functional Organic Materials

Carbazole (B46965) and its derivatives have long been favored in organic electronics due to their excellent hole-transporting properties, high thermal stability, and relatively low cost. mdpi.comnih.gov The nitrogen atom in the carbazole ring provides a convenient site for functionalization, allowing for the straightforward creation of D-A structures. mdpi.com

The benzonitrile (B105546) moiety, with its electron-withdrawing nitrile group, serves as an effective acceptor when paired with the electron-donating carbazole core. This combination gives rise to the family of carbazole-benzonitrile derivatives, which have shown great promise as functional organic materials. bohrium.com

The evolution of these materials has been driven by the need to optimize their performance in devices. Early research focused on understanding the fundamental photophysical properties of simple carbazole-benzonitrile structures. Subsequent work has explored more complex architectures, such as attaching multiple donor or acceptor units, to further refine the electronic properties and enhance device efficiency and stability. bohrium.comrsc.org For instance, the strategic placement of donor and acceptor groups can significantly influence the TADF characteristics of the molecule. bohrium.com

Current Research Landscape and Future Directions for 4-(9H-Carbazol-9-YL)benzonitrile and Analogues

This compound, a simple yet effective D-A molecule, has become a key building block and a subject of intense research in the field of organic electronics. Its primary application lies in the development of OLEDs, particularly as a host material or as a component in TADF emitters. rsc.org

Current research is focused on several key areas:

Improving TADF Performance: While carbazole-benzonitrile derivatives are promising TADF materials, challenges such as large singlet-triplet energy gaps and long delayed fluorescence lifetimes in some analogues still need to be addressed to enhance OLED performance. bohrium.com

Development of Novel Analogues: Researchers are actively synthesizing and characterizing new analogues of this compound with modified donor and acceptor units to fine-tune their optoelectronic properties. rsc.orgbohrium.com This includes the incorporation of additional functional groups to modulate the HOMO/LUMO levels and improve charge transport. mdpi.com

Applications Beyond OLEDs: The unique electronic properties of these compounds are being explored for other applications, such as in photoredox catalysis. acs.org

Future directions in this field will likely involve the development of even more sophisticated molecular designs to achieve higher efficiency, longer operational stability, and better color purity in OLEDs. The exploration of these materials in other areas of organic electronics and photonics also represents a promising avenue for future research.

Research Findings on Carbazole-Benzonitrile Derivatives

The following tables summarize key research findings for this compound and related compounds, providing a comparative overview of their properties and synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₉H₁₂N₂
Molecular Weight268.31 g/mol
CAS Number57103-17-0 epa.gov
Table 2: Synthesis Methods for this compound
Reaction TypeReagentsConditionsYieldReference
Ullmann C-N CouplingCarbazole, 4-iodobenzonitrile (B145841), CuI, LiOt-BuRoom Temperature72-78%
Nucleophilic Aromatic SubstitutionCarbazole, 4-fluorobenzonitrile, Sodium HydrideHeating in DimethylformamideNot Specified
Table 3: Photophysical Properties of Selected Carbazole-Benzonitrile Derivatives
CompoundHOMO (eV)LUMO (eV)ΔEST (eV)ApplicationReference
PCNP-5.78-2.560.43TADF Emitter bohrium.com
PCNBN-5.83-2.820.20TADF Emitter bohrium.com
tPCNBN-5.80-2.800.17TADF Emitter bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12N2 B1258215 4-(9H-Carbazol-9-YL)benzonitrile CAS No. 57103-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carbazol-9-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDDUZSNZRAXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599331
Record name 4-(9H-Carbazol-9-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-17-0
Record name 4-(9H-Carbazol-9-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 9h Carbazol 9 Yl Benzonitrile and Its Derivatives

Optimized Catalytic Coupling Reactions

The crucial step in the synthesis of 4-(9H-carbazol-9-yl)benzonitrile is the formation of the C-N bond between the carbazole (B46965) nitrogen and the phenyl ring of the benzonitrile (B105546). Catalytic cross-coupling reactions have emerged as the most powerful tools for this transformation, offering high yields and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a highly effective method for the N-arylation of carbazole with a halogenated benzonitrile. This methodology is widely used in the pharmaceutical industry for preparing complex molecules under mild and chemoselective conditions. researchgate.net

The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is critical for achieving high efficiency. For instance, a one-pot synthesis of 9H-carbazoles has been developed using a microwave-assisted, palladium-catalyzed tandem reaction that combines a Buchwald-Hartwig amination with a direct arylation. organic-chemistry.org While this specific example builds the carbazole ring, the underlying Buchwald-Hartwig C-N coupling principle is directly applicable to linking a pre-formed carbazole to an aryl halide.

Key components in these reactions include:

Palladium Source: Simple palladium(II) sources like PdCl₂ or pre-catalysts are often used. researchgate.net Magnetically recoverable palladium nanocatalysts supported on materials like biochar have also been developed for greener applications. organic-chemistry.org

Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle.

Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the N-H bond of carbazole. researchgate.netorganic-chemistry.org

Reactants: The coupling partners are typically carbazole and an aryl halide, such as 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile.

Table 1: Typical Conditions for Palladium-Catalyzed Synthesis of this compound Derivatives
ParameterConditionReference
CatalystPalladium(II) Acetate, Pd₂(dba)₃, or supported Pd nanocatalysts researchgate.net, organic-chemistry.org
LigandBuchwald-type phosphine ligands (e.g., XPhos, SPhos) researchgate.net
BaseCs₂CO₃, K₃PO₄, K₂CO₃ researchgate.net, organic-chemistry.org
SolventToluene, Dioxane, DMSO organic-chemistry.org
Temperature80-180 °C (conventional heating or microwave) organic-chemistry.org

While highly efficient, palladium-catalyzed methods can be costly and require removal of metal residues from the final product. This has spurred the development of transition-metal-free alternatives. For the synthesis of the carbazole core, an efficient strategy promoted by ammonium (B1175870) iodide (NH₄I) has been developed. organic-chemistry.orgelectronicsandbooks.com This method involves a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins to construct a wide array of functionalized carbazoles. organic-chemistry.orgelectronicsandbooks.com

This approach offers several advantages:

Metal-Free Conditions: Avoids the cost and toxicity associated with transition metal catalysts. organic-chemistry.org

High Regioselectivity: Allows for the controlled synthesis of specific carbazole isomers. organic-chemistry.org

Broad Substrate Scope: Tolerates a variety of functional groups on the starting materials. electronicsandbooks.com

Optimization studies have shown that using NH₄I as a catalyst at 150°C can lead to excellent yields of the carbazole product. organic-chemistry.org Although this method builds the carbazole ring system rather than directly forming the C-N bond with benzonitrile, it represents a significant metal-free route to obtaining the crucial carbazole precursor.

Table 2: Conditions for Metal-Free Synthesis of Functionalized Carbazole Precursors
ParameterConditionReference
Catalyst/PromoterAmmonium Iodide (NH₄I) organic-chemistry.org, electronicsandbooks.com
ReactantsIndoles, Ketones, Nitroolefins organic-chemistry.org, electronicsandbooks.com
AtmosphereArgon organic-chemistry.org
Temperature150 °C organic-chemistry.org
Key FeatureFormal [2 + 2 + 2] annulation organic-chemistry.org

Multi-Step Synthesis of Functionalized Carbazole-Benzonitrile Systems

Creating derivatives of this compound with tailored properties often requires a multi-step approach, starting with the synthesis of specifically substituted precursors.

The ability to introduce a wide range of functional groups onto either the carbazole or benzonitrile moieties is crucial for fine-tuning the final compound's electronic and physical properties.

Substituted Carbazole Precursors: Methods for synthesizing substituted carbazoles are well-established. A highly regioselective method allows for the construction of carbazoles from 3-triflato-2-pyrones and alkynyl anilines. oregonstate.edu This strategy tolerates a broad array of substituents on the carbazole core, including electron-withdrawing groups (trifluoromethyl, halogen, carbomethoxy) and electron-donating groups (dimethyl, methyl, methoxy). oregonstate.edu Another versatile approach is the transformation of indoles into carbazoles, which can be achieved through various methods, including transition-metal-catalyzed C-H functionalization and metal-free cyclizations. rsc.org

Substituted Benzonitrile Precursors: Functionalized benzonitriles can be prepared through several routes. A common method involves the conversion of substituted benzoic acids or benzaldehydes into the corresponding nitrile. google.comgoogle.com For instance, 2,4-dihydroxybenzonitrile (B1587391) can be synthesized from 2,4-dihydroxybenzoic acid. google.com Another powerful technique is the nucleophilic displacement of a nitro group from a substituted nitrobenzene (B124822) with cyanide, which is particularly useful for synthesizing ortho-substituted benzonitriles. acs.org

Table 3: Selected Methods for Precursor Synthesis
Precursor TypeStarting MaterialsSynthetic StrategyTolerated SubstituentsReference
Substituted Carbazoles3-Triflato-2-pyrones and Alkynyl anilinesPericyclic Cascade-CF₃, -Cl, -CO₂Me, -Me, -OMe oregonstate.edu
Substituted CarbazolesIndoles, Ketones, NitroolefinsMetal-Free [2+2+2] AnnulationBroad functional group tolerance organic-chemistry.org
Substituted BenzonitrilesSubstituted Benzoic AcidsConversion of Carboxylic Acid to Nitrile-OH, -OR google.com
Substituted BenzonitrilesSubstituted NitrobenzenesNucleophilic Nitro DisplacementVarious ortho-substituents acs.org

Once the core this compound structure is assembled, further modifications can be made to its periphery. Electrophilic substitution reactions, such as halogenation or nitration, can be performed on the electron-rich carbazole ring to introduce additional functional groups. The nitrile group on the benzonitrile ring also offers a handle for further transformations. It can be reduced to an amine group or hydrolyzed to a carboxylic acid, opening pathways to a host of new derivatives.

Furthermore, starting with a functionalized benzonitrile, such as a phthalonitrile (B49051) (a benzene (B151609) ring with two adjacent nitrile groups), allows for the synthesis of more complex, extended structures. For example, 4-(9H-carbazol-9-yl)phthalonitrile can be synthesized and subsequently used as a precursor for creating carbazole-substituted phthalocyanine (B1677752) complexes. researchgate.net This strategy demonstrates how peripheral functionalization can lead to materials with advanced applications.

Green Chemistry Principles in Synthesis

The increasing emphasis on sustainability in the chemical industry has driven the adoption of green chemistry principles in the synthesis of fine chemicals. unibo.itethernet.edu.et The goal is to design processes that are safer, more energy-efficient, and generate less waste. wjpmr.com

For the synthesis of this compound and its precursors, several green strategies can be implemented:

Catalyst Recovery and Reuse: The use of a magnetically recoverable palladium nanocatalyst supported on biochar for carbazole synthesis is a prime example. organic-chemistry.org This heterogeneous catalyst can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times compared to conventional heating, leading to significant energy savings. organic-chemistry.org

Greener Solvents and Reagents: The synthesis of benzonitrile has been demonstrated using a recyclable ionic liquid that serves multiple roles in the reaction. researchgate.net Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key tenet of green chemistry. wjpmr.com

Table 4: Green Chemistry Approaches in Synthesis
Green PrincipleConventional MethodGreen AlternativeAdvantageReference
CatalysisHomogeneous, non-recoverable Pd catalystsMagnetically recoverable Pd nanocatalyst on biocharCatalyst recyclability, reduced metal waste organic-chemistry.org
Energy EfficiencyConventional oil-bath heating (long reaction times)Microwave irradiationDrastic reduction in reaction times, energy savings organic-chemistry.org
Safer Solvents/ReagentsUse of corrosive acids and volatile organic solventsRecyclable ionic liquidsSimplified separation, reagent recovery, reduced waste researchgate.net

By integrating these advanced synthetic methodologies and green chemistry principles, researchers can develop more efficient, cost-effective, and environmentally responsible routes to this compound and its derivatives for a wide range of high-performance applications.

Electronic Structure and Quantum Chemical Characterization

Theoretical Frameworks for Electronic Structure Analysis

Computational quantum chemistry provides powerful tools to investigate the electronic states of molecules like 4-(9H-Carbazol-9-YL)benzonitrile. These methods allow for a detailed characterization of both ground and excited electronic states, which governs the material's optical and electrical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. It is used to determine the optimized geometry and electronic ground state properties of carbazole-benzonitrile derivatives. unibo.it The theory is based on the principle that the energy of a system is a functional of the electron density. In practice, calculations often employ hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange to improve accuracy. researchgate.net DFT calculations are instrumental in determining key properties like the energies of the frontier molecular orbitals. For carbazole-based donor-acceptor compounds, DFT has been successfully used to calculate HOMO-LUMO gaps, which are in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to study its excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. arxiv.org TD-DFT calculates excited state properties by analyzing the response of the ground-state electron density to a time-dependent perturbation. arxiv.org While powerful, standard TD-DFT has known limitations, particularly for systems with significant charge-transfer (CT) character, where the electron density distribution changes substantially upon excitation. arxiv.org Despite these challenges, TD-DFT remains a popular method for providing insights into the nature of excited states, including their energies and oscillator strengths, which are crucial for understanding phenomena like fluorescence. unibo.itarxiv.org

For donor-acceptor systems like this compound, where charge-transfer states are important, the choice of the DFT functional is critical. Standard hybrid functionals can sometimes fail to accurately describe long-range charge separation. Range-separated hybrid (RSH) functionals offer a more robust solution. huji.ac.ilnih.gov These functionals partition the electron-electron interaction into short-range and long-range components, treating each with a different amount of exact exchange. nih.gov This approach has been shown to provide a more accurate description of charge-transfer excitations and to remedy issues related to long-range self-repulsion that can plague other approximations. huji.ac.ilnih.gov The development of locally range-separated hybrids, where the separation depends on the local electron density, represents a further refinement, offering improved accuracy for diverse chemical systems and properties. nih.govchemrxiv.org Recent advancements have also focused on creating functionals that minimize both static-correlation and delocalization errors, which is particularly beneficial for complex systems. chemrxiv.org

Functional ClassDescriptionStrengths for Donor-Acceptor Systems
Hybrid (e.g., B3LYP) Mixes a fixed percentage of exact Hartree-Fock exchange with a DFT exchange functional.Good balance of accuracy and computational cost for many ground-state properties. researchgate.net
TD-DFT An extension of DFT for calculating excited state properties.Widely used for simulating UV-Vis spectra and understanding electronic transitions. arxiv.org
Range-Separated Hybrid (RSH) Uses different amounts of exact exchange for short-range and long-range electron-electron interactions.Improved accuracy for charge-transfer states, radical cations, and Rydberg excitations. huji.ac.ilnih.gov
Locally Range-Separated Hybrid (LRSLH) The range-separation parameter is a function of the local electron density.Offers greater flexibility and potential for higher accuracy across a range of chemical environments. chemrxiv.org

Molecular Orbital Analysis and Energy Level Alignment

The behavior of electrons in this compound is described by its molecular orbitals (MOs). The energies and spatial distributions of these orbitals, particularly the frontier orbitals, dictate the molecule's electronic and optical properties.

In donor-acceptor molecules, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically localized on different parts of the molecule. For carbazole-benzonitrile derivatives, theoretical calculations consistently show that the HOMO is primarily located on the electron-donating carbazole (B46965) moiety, while the LUMO is centered on the electron-accepting benzonitrile (B105546) group. unibo.it This spatial separation of the frontier orbitals is a hallmark of charge-transfer compounds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the color of light the molecule absorbs and emits. nankai.edu.cn Studies on related positional isomers of cyanophenyl-carbazole have shown that the relative positions of the donor and acceptor groups can tune these energy levels and, consequently, the material's photophysical properties. researchgate.net

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Carbazole-based D-A-D Compound 1--2.95 (Optical) nankai.edu.cn
Carbazole-based D-A-D Compound 2--2.40 (Optical) nankai.edu.cn
Carbazole-based D-A-D Compound 3--2.70 (Optical) nankai.edu.cn
Carbazole-based D-A-D Compound 4--2.40 (Optical) nankai.edu.cn
p-CNCbzCN-5.87 (Electrochemical)-2.63 (Electrochemical)3.24 researchgate.net
m-CNCbzCN-5.92 (Electrochemical)-2.69 (Electrochemical)3.23 researchgate.net
o-CNCbzCN-5.83 (Electrochemical)-2.59 (Electrochemical)3.24 researchgate.net

Note: D-A-D stands for Donor-Acceptor-Donor. The specific structures for compounds 1-4 can be found in the cited literature. nankai.edu.cn Values can be derived from electrochemical measurements or calculated from optical absorption spectra, leading to slight differences.

When an electronic transition is complex and involves contributions from multiple molecular orbital excitations, its interpretation can be challenging. Natural Transition Orbital (NTO) analysis is a valuable technique that simplifies this picture by transforming the canonical molecular orbitals into a more compact and chemically intuitive representation of the transition. github.ioq-chem.com An NTO analysis represents an electronic excitation as a promotion of an electron from a single "hole" NTO to a single "particle" NTO. github.io The "hole" orbital represents the vacancy left in the ground state electron distribution, while the "particle" orbital represents the distribution of the excited electron. q-chem.com This method is particularly useful for characterizing excited states in complex systems, such as those with multiple chromophores or significant charge-transfer character, by providing a clear particle/hole picture of the electronic transition. q-chem.com

HOMO-LUMO Energy Gap Modulation (ΔEH-L)

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs the electronic and optical properties of a molecule. schrodinger.com In this compound, the HOMO is primarily localized on the electron-rich carbazole unit, while the LUMO is centered on the electron-deficient benzonitrile moiety.

Experimental and computational studies have quantified the frontier molecular orbital energies for this compound. The HOMO energy level is reported at approximately -5.79 eV, with the LUMO at -2.75 eV. This results in a HOMO-LUMO energy gap (ΔEH-L) of 3.04 eV, which influences its charge transfer capabilities.

Modulation of this energy gap can be achieved by strategic chemical modifications. For instance, in a series of related carbazolyl-phthalonitrile derivatives, the introduction of additional carbazole (Cz) donor groups leads to a continuous decrease in the ΔEH-L. researchgate.netdatapdf.com This trend is primarily driven by the destabilization (raising) of the HOMO level with each added donor group, while the LUMO level is less affected. This demonstrates that the electronic properties can be systematically tuned by altering the donor-to-acceptor ratio within the molecular structure.

Table 1: Frontier Orbital Energies and Energy Gaps of this compound and Related Derivatives

Compound Name HOMO (eV) LUMO (eV) ΔEH-L (eV)
This compound -5.79 -2.75 3.04
4-(9H-carbazol-9-yl)-phthalonitrile (CzPN) -6.76 datapdf.com -3.21 3.55
4,5-di(9H-carbazol-9-yl)-phthalonitrile (2CzPN) -6.44 -3.23 3.21
3,4,5-tris(9H-carbazol-9-yl)-phthalonitrile (3CzPN) -6.29 -3.28 3.01
3,4,5,6-tetra(9H-carbazol-9-yl)-phthalonitrile (4CzPN) -6.19 -3.31 2.88

Data for phthalonitrile (B49051) derivatives is based on theoretical calculations. researchgate.netdatapdf.com

Singlet-Triplet Energy Gap (ΔEST) Minimization Strategies

A small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is highly desirable for applications in Thermally Activated Delayed Fluorescence (TADF), which allows for the efficient harvesting of triplet excitons in Organic Light-Emitting Diodes (OLEDs). rsc.org The donor-acceptor structure of this compound is a key design principle for minimizing this gap.

Factors Influencing ΔEST: Charge Transfer (CT) vs. Local Excitation (LE) Contributions

The magnitude of ΔEST is intimately linked to the nature of the S₁ and T₁ states. In many donor-acceptor molecules like this compound, the S₁ state possesses a dominant charge-transfer (CT) character, where an electron is promoted from the donor (HOMO) to the acceptor (LUMO). researchgate.netdatapdf.com In contrast, the T₁ state often retains a significant local-excitation (LE) character, where the excitation is confined to either the donor or acceptor fragment. researchgate.net

This difference in character between S₁ (CT) and T₁ (LE) can lead to a substantial ΔEST, which is unfavorable for the reverse intersystem crossing (RISC) process required for TADF. researchgate.net The energy of a CT state is highly dependent on the spatial separation of the electron and hole, while the energy of an LE state is less so. The exchange energy (K), a major contributor to ΔEST, is minimized when the spatial overlap between the HOMO and LUMO is small, as is characteristic of CT states.

Therefore, a key strategy for minimizing ΔEST is not only to ensure a CT character in the S₁ state but also to induce a significant CT contribution into the T₁ state. researchgate.netdatapdf.com Research on carbazolyl-phthalonitriles has shown that as the number of carbazole donors increases, the CT character of the T₁ state also increases, leading to a smaller ΔEST. researchgate.netdatapdf.com The development of materials with a Hybridized Local and Charge-Transfer (HLCT) excited state is another advanced strategy. rsc.orgrsc.org HLCT states allow for a balance, where the LE component provides efficient fluorescence decay and the CT component facilitates a small ΔEST for efficient RISC. rsc.org

Impact of Molecular Conformation and Substituent Position on ΔEST

The three-dimensional structure of the molecule plays a crucial role in determining the electronic coupling between the donor and acceptor units and, consequently, the ΔEST. The dihedral angle between the carbazole and benzonitrile planes is a particularly important conformational parameter. A large dihedral angle (i.e., a more twisted structure) promotes better separation of the HOMO and LUMO, which reduces the exchange energy and thus ΔEST.

The position of substituents on the carbazole core significantly influences these properties.

N-position (9-position) Substitution : Arylation at the 9-position of the carbazole, as in this compound, tends to lower the HOMO energy level compared to alkyl substitution, which can be used to tune the energy gap. nankai.edu.cnacs.org This substitution pattern also creates a twisted conformation that is beneficial for separating the frontier orbitals.

C-position (e.g., 3,6-positions) Substitution : Attaching substituents at the 3 and 6 positions of the carbazole ring directly extends the π-conjugation, which generally lowers the triplet energy. nih.govrsc.orgresearchgate.net Studies on isomeric emitters have shown that varying the linkage position of the donor to the acceptor can change the D-A dihedral angle, thereby tuning the CT/LE ratio in the excited state and impacting photophysical properties. nih.gov For instance, decreasing the dihedral angle can reduce the CT character. nih.gov

In essence, the precise control of molecular geometry through specific substitution patterns is a powerful tool for fine-tuning the excited state properties and minimizing the singlet-triplet energy gap in carbazole-benzonitrile systems.

Photophysical Phenomena and Excited State Dynamics

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a key process in certain organic molecules that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate light. This mechanism is central to the high efficiency of organic light-emitting diodes (OLEDs) based on TADF emitters. frontiersin.orgfrontiersin.org The core of the TADF mechanism lies in the efficient conversion of triplet excitons to singlet excitons through a process called reverse intersystem crossing (RISC). frontiersin.org For a molecule to be an effective TADF emitter, it needs to have a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). frontiersin.org

Reverse intersystem crossing (RISC) is the spin-forbidden transition from a triplet excited state to a singlet excited state. nih.gov The rate of this process (k_RISC) is a critical parameter that determines the efficiency of TADF. nih.gov A high k_RISC is essential for minimizing the lifetime of the non-emissive triplet excitons and thus maximizing the fluorescence quantum yield. nih.gov Theoretical models have been developed to predict RISC rate constants, which have been shown to reproduce experimental values over several orders of magnitude for various molecules. nih.govresearchgate.net These models highlight that the spin-flip process often occurs at a crossing seam between the singlet state and a higher-lying triplet state, rather than directly between the lowest singlet and triplet states. nih.govresearchgate.net

The efficiency of the RISC process is highly dependent on the molecular structure. For instance, modifying the donor moiety in a TADF molecule can significantly impact the RISC rate. Replacing carbazole (B46965) with 12H-benzo nih.govnih.govthieno[2,3-a]carbazole (12BTCz) in a derivative of 2,3,5,6-tetra(9H-carbazol-9-yl)terephthalonitrile (4CzTPN) led to a 4.5-times faster RISC rate. elsevierpure.com This enhancement was attributed to a smaller singlet-triplet energy gap and increased spin-orbit coupling due to the presence of a sulfur atom. elsevierpure.com

Recent studies have revealed the crucial role of intermediate triplet states in enhancing the RISC process. The presence of multiple triplet states with different electronic characteristics can facilitate the transition from the lowest triplet state to the singlet manifold. nih.gov An in-depth ab initio study of 4,5-di(9H-carbazol-9-yl)-phthalonitrile demonstrated that the existence of two triplet states with potential energy surfaces crossing between the T₁ and S₁ minima is a key feature for an efficient TADF emitter. nih.gov This crossing provides an alternative, more favorable pathway for the RISC process.

The nature of these triplet states, whether they are locally excited (LE) or charge-transfer (CT) states, also plays a significant role. In some carbazole derivatives, the lowest triplet state (T₁) can have a charge-transfer character, which is beneficial for achieving a small ΔE_ST. frontiersin.org

Effective management and utilization of excitons are paramount in achieving high-efficiency TADF-based devices. In OLEDs, electrical excitation generates both singlet (25%) and triplet (75%) excitons. frontiersin.org TADF emitters enable the harvesting of the otherwise wasted triplet excitons by converting them into emissive singlet excitons via RISC. frontiersin.org This process can theoretically lead to an internal quantum efficiency (IQE) of 100%. frontiersin.org

The design of host materials for TADF emitters is also critical for efficient exciton (B1674681) management. The host material should have a high triplet energy to confine the triplet excitons on the guest TADF molecules and facilitate efficient energy transfer. ktu.edu Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and transport, leading to improved device performance. ktu.edu

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ)

The emission properties of many organic luminophores are highly sensitive to their physical state. While many dyes exhibit strong fluorescence in dilute solutions, their emission is often quenched in the aggregated or solid state, a phenomenon known as aggregation-caused quenching (ACQ). frontiersin.orgacs.org This is typically due to the formation of non-emissive excimers or exciplexes resulting from strong intermolecular π–π stacking interactions. acs.org

In contrast, a class of molecules known as AIEgens display the opposite behavior: they are weakly or non-emissive in solution but become highly fluorescent upon aggregation. acs.org This phenomenon is termed aggregation-induced emission (AIE). acs.org

The most widely accepted mechanism for AIE is the restriction of intramolecular rotation (RIR). acs.orgrsc.orgrsc.org In solution, the excited-state energy of AIEgens is efficiently dissipated through non-radiative decay channels, primarily the rotational or vibrational motions of their molecular components. acs.org In the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. acs.orgrsc.org

Direct experimental evidence for the RIR mechanism has been provided by techniques such as terahertz time-domain spectroscopy, which can probe the low-frequency intramolecular rotational and rocking modes. rsc.org Studies on prototypical AIEgens like tetraphenylethene (TPE) have shown a clear link between the suppression of these motions and the enhancement of fluorescence. rsc.org The rate of restricted intramolecular rotation has been determined to be in the picosecond range. nih.gov

The way molecules pack in the solid state significantly influences their emission properties. Supramolecular aggregation can lead to a variety of photophysical behaviors, including AIE, aggregation-enhanced emission (AIEE), and even changes in emission color. nih.gov For instance, derivatives of 9-phenyl-9H-carbazole have been shown to exhibit both TADF and aggregation-enhanced emission. nih.gov The photoluminescence quantum yields of their non-doped solid films were significantly higher than those in solution. nih.gov

The formation of nanoaggregates with specific sizes can be observed through techniques like dynamic light scattering. nih.gov The twisted conformations of the molecules within these aggregates can prevent close intermolecular π–π interactions, thus avoiding ACQ and promoting AIE. nih.gov In some cases, the emission color of a material can be altered by external stimuli like thermal annealing or mechanical force, which modify the supramolecular packing. frontiersin.org

Data Tables

Table 1: Photophysical Properties of Selected Carbazole Derivatives

Compoundλ_em (nm) (Solution)λ_em (nm) (Film)Φ_PL (Solution)Φ_PL (Film)ΔE_ST (eV)Reference
4CzIPN470500-550>0.90-~0.07 frontiersin.orgtandfonline.com
4CzTPN480550-600--- frontiersin.org
CzPN488---0.32 frontiersin.org
tMCzPN520---0.10 frontiersin.org
4BPy-mDTC458-0.75-0.96-0.01-0.05 rsc.org

Note: Data is compiled from various sources and represents a selection of reported values. Conditions for measurements may vary between studies.

Compound Names

Abbreviation/NameFull Chemical Name
4-(9H-Carbazol-9-YL)benzonitrileThis compound
TADFThermally Activated Delayed Fluorescence
OLEDsOrganic Light-Emitting Diodes
RISCReverse Intersystem Crossing
12BTCz12H-benzo nih.govnih.govthieno[2,3-a]carbazole
4CzTPN2,3,5,6-tetra(9H-carbazol-9-yl)terephthalonitrile
4,5-di(9H-carbazol-9-yl)-phthalonitrile4,5-di(9H-carbazol-9-yl)-phthalonitrile
AIEAggregation-Induced Emission
ACQAggregation-Caused Quenching
RIRRestricted Intramolecular Rotation
TPETetraphenylethene
9-phenyl-9H-carbazole9-phenyl-9H-carbazole
4CzIPN2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile
CzPN6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile
tMCzPN2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile
4BPy-mDTC3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone

Interplay between AIE/ACQ and Charge Transfer Phenomena

The aggregation state of carbazole-based luminophores plays a critical role in their emissive properties, often leading to either Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ). In many conventional photoluminescent materials, aggregation leads to a decrease in emission intensity, a phenomenon known as ACQ, due to the formation of non-emissive excimers. illinois.edu However, certain molecules, including some carbazole derivatives, exhibit the opposite behavior, where aggregation enhances their fluorescence, a process termed AIE. nih.govnih.gov This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative decay. nih.gov

In the context of this compound and related donor-acceptor systems, the interplay between these aggregation phenomena and intramolecular charge transfer (ICT) is particularly significant. The charge transfer from the carbazole donor to the benzonitrile (B105546) acceptor is a key process in the excited state. The efficiency and nature of this ICT can be modulated by the molecular environment. For instance, derivatives of 9-phenyl-9H-carbazole have been shown to exhibit both thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement. nih.gov The photoluminescence quantum yields (PLQY) of non-doped solid films of these compounds were significantly higher than those in solution, indicating that aggregation promotes efficient emission. nih.gov This enhancement is linked to the suppression of non-radiative decay pathways in the solid state, allowing the charge transfer state to decay radiatively more effectively. illinois.edu

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

The concept of Intramolecular Charge Transfer (ICT) is central to understanding the photophysics of donor-acceptor molecules like this compound. nih.govrsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating carbazole moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the electron-accepting benzonitrile group. This process creates a charge-separated excited state.

A specific model used to describe the excited-state dynamics in many donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.orgresearchgate.net This model posits that following initial excitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties. nih.gov This twisting leads to a more complete charge separation and the formation of a highly polar TICT state, which is often responsible for a red-shifted emission band. nih.govnih.gov For this compound, the carbazole donor and benzonitrile acceptor can twist relative to each other, potentially forming a TICT state that plays a crucial role in its photophysical properties, including its use in thermally activated delayed fluorescence (TADF) applications.

Solvent-Dependent Structural Dynamics in Excited States

The structural dynamics of molecules in their excited states, particularly the formation of ICT and TICT states, are highly sensitive to the surrounding solvent environment. The polarity of the solvent can significantly influence the energy levels of the excited states and the barriers to conformational changes. In polar solvents, the highly polar TICT state is stabilized, which can facilitate its formation and lead to a more pronounced red-shift in the emission spectrum. nih.gov

Studies on related carbazole-based TADF molecules, such as 3,4,5-tri(9H-carbazole-9-yl)benzonitrile (ortho-3CzBN), have utilized time-resolved infrared (TR-IR) spectroscopy and DFT calculations to investigate the solvent-dependence of their structural changes. chemrxiv.org These investigations have revealed that while the geometries of the lowest singlet (S1) and triplet (T1) excited states are similar across different solvents, the photophysical properties are strongly solvent-dependent. chemrxiv.org This suggests that the solvent plays a critical role in modulating the energy landscape of the excited states and the efficiency of processes like intersystem crossing.

Mechanistic Insights into Spin-Flip Processes in Purely Organic Systems

The "spin-flip" process, or intersystem crossing (ISC), which involves a change in the spin multiplicity of an excited electron from a singlet state (S1) to a triplet state (T1), is a quantum mechanically forbidden transition in purely organic molecules. nih.gov However, it is a crucial step in phenomena like phosphorescence and TADF. The efficiency of ISC is governed by spin-orbit coupling (SOC), which mixes the singlet and triplet states. nih.gov

In donor-acceptor molecules like this compound, the charge transfer character of the excited states can facilitate ISC. The small energy gap between the S1 and T1 states (ΔEST) in many TADF materials, a consequence of the spatial separation of the HOMO and LUMO, is a key factor in enabling efficient reverse intersystem crossing (RISC) from the T1 back to the S1 state. For CzBN, the twisted intramolecular charge transfer (TICT) state is thought to reduce this energy gap to less than 0.3 eV, facilitating a high RISC rate.

Recent research has highlighted the critical role of intermediate electronic states in mediating spin-flip processes in charge-transfer type organic molecules. nih.govosti.gov It has been proposed that an intermediate triplet excited state, corresponding to a partial molecular structure of the system, is involved in the ISC mechanism. nih.gov This provides a more unified understanding of intersystem crossing in a wide range of charge-transfer systems and offers a pathway to better control spin-flip rates for enhanced device performance. Furthermore, studies on isotopologues have confirmed that RISC in some cyanoarene-based emitters is governed by spin-orbit coupling rather than hyperfine interactions. arxiv.org

Room-Temperature Phosphorescence (RTP) Modulation

Room-temperature phosphorescence (RTP) in purely organic materials is a highly sought-after property for various applications, but it is challenging to achieve due to the inefficiency of the spin-forbidden T1 to ground state (S0) transition and the susceptibility of the long-lived triplet excitons to non-radiative quenching. illinois.edu The design of efficient organic RTP materials often involves strategies to enhance spin-orbit coupling and suppress non-radiative decay pathways. illinois.edursc.org

Synergistic Effects of Heavy-Atom Introduction and Halogen Bonding

One of the most effective strategies for enhancing phosphorescence is the introduction of heavy atoms, known as the heavy-atom effect. aps.orgresearchgate.netresearchgate.net Heavy atoms, such as bromine or iodine, increase the strength of spin-orbit coupling, which in turn enhances the rates of both intersystem crossing (S1 → T1) and phosphorescent decay (T1 → S0). aps.orgresearchgate.net Studies on bromine-substituted 9-phenylcarbazole (B72232) derivatives have shown that the ISC lifetime decreases as the bromine atom is positioned closer to the carbazole core, demonstrating a clear distance-dependent heavy-atom effect. aps.orgresearchgate.net

In addition to the internal heavy-atom effect, non-covalent interactions like halogen bonding have emerged as a powerful tool for designing organic phosphors. nih.govrsc.orgresearchgate.net Halogen bonding can be used to introduce heavy atoms with a defined stoichiometry and geometry in co-crystals, effectively inducing phosphorescence. nih.govresearchgate.net This strategy not only enhances spin-orbit coupling but can also create a rigid crystalline environment that suppresses non-radiative decay, further boosting RTP efficiency. nih.govrsc.org The phosphorescence properties, including emission wavelengths and decay dynamics, can be modulated by the structure of the interacting molecules and the specific halogen bonding patterns. nih.gov

Strategies for Balancing Phosphorescence Quantum Yield and Lifetime

A significant challenge in the development of RTP materials is the simultaneous optimization of both high phosphorescence quantum yield (ΦP) and long lifetime (τP). rsc.orgnih.govrsc.org Often, strategies that enhance the phosphorescence rate (and thus ΦP) by increasing spin-orbit coupling also lead to a shorter lifetime. aps.orgresearchgate.net Therefore, balancing these two parameters is crucial for practical applications.

Several strategies have been explored to address this challenge. One approach involves the creation of a rigid molecular structure or environment to minimize non-radiative decay. illinois.eduaps.orgresearchgate.net By hindering molecular motions and vibrations, the triplet excitons are protected, leading to a longer lifetime and a higher quantum yield. aps.orgresearchgate.net For example, incorporating a biphenyl (B1667301) structure into a carbazole derivative was shown to hinder bond motions and restrain non-radiative decay, significantly increasing the triplet-exciton lifetime without negatively impacting the heavy-atom effect. aps.orgresearchgate.net

Applications in Advanced Optoelectronic Devices: Mechanistic Insights and Design Principles

Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the emissive layer (EML) is where the crucial process of converting electrical energy into light occurs. The performance of this layer is dictated by the properties of its constituent materials, typically a host matrix doped with a guest emitter. Carbazole-benzonitrile derivatives have been extensively investigated for their utility in this context, serving dual roles that leverage their distinct molecular design.

The host material is a fundamental component of the EML in most high-performance OLEDs, providing a medium for charge carrier transport and exciton (B1674681) formation, and facilitating energy transfer to the guest emitter. An ideal host should possess high thermal stability, a high triplet energy level, and balanced charge transport properties.

A critical characteristic for a high-performance host material is the ability to transport both holes and electrons effectively, a property known as bipolar charge transport. This balanced transport ensures a wider recombination zone within the emissive layer, preventing charge accumulation at interfaces and leading to higher efficiency and longer device lifetime.

The structure of 4-(9H-Carbazol-9-YL)benzonitrile inherently promotes bipolarity. The carbazole (B46965) unit is a well-known hole-transporting (donor) moiety, while the benzonitrile (B105546) unit acts as an electron-accepting group. rsc.orgresearchgate.net This intramolecular donor-acceptor design helps to balance the injection and transport of both charge carriers. Studies on related carbazole-benzonitrile derivatives have demonstrated effective bipolar characteristics, leading to their successful application as universal hosts for various types of blue OLEDs. rsc.org The manipulation of molecular topologies in these systems allows for the realization of materials with favorable carrier injection and transporting abilities. researchgate.net For instance, linking the carbazole donor and benzonitrile acceptor at different positions on a phenoxy linker has been shown to produce efficient hole and electron transport properties. rsc.org

Carrier Transport Properties of Selected Bipolar Host Materials

Compound TypeKey MoietiesObserved PropertyReference
Carbazole-BenzonitrileCarbazole (Donor), Benzonitrile (Acceptor)Effective bipolar host characteristics rsc.org
Carbazole/BenzimidazoleCarbazole (Donor), Benzimidazole/Triazine (Acceptor)Designed as bipolar host materials researchgate.net
Tricyanovinyl-CarbazoleCarbazole, TricyanovinylInvestigation of charge transport properties researchgate.net

To ensure that the energy generated from electron-hole recombination is efficiently converted into light by the guest emitter, the host material must effectively confine the resulting excitons (both singlets and triplets) onto the guest molecules. This is primarily achieved by selecting a host with a triplet energy (ET) that is significantly higher than that of the emitter. rsc.org If the host's triplet energy is too low, energy can transfer from the emitter back to the host, a process known as reverse energy transfer, which quenches the emission and reduces device efficiency.

Carbazole-based materials are known for their high triplet energies. For example, certain derivatives of 9-phenylcarbazole (B72232) exhibit triplet energies as high as 2.99 eV, making them suitable for confining excitons on blue phosphorescent emitters. rsc.org Similarly, a host material named 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) possesses a high triplet energy of 2.79 eV. rsc.org This high triplet energy is crucial for preventing exciton quenching and ensuring that the energy is effectively transferred from the host to the guest, a prerequisite for achieving high quantum efficiency in phosphorescent and TADF OLEDs. researchgate.net

Research has shown that device efficiency is sensitive to the emitter's doping concentration. For one device using a cyanopyridine-based emitter in a host, the highest external quantum efficiency (EQE) of 21.2% was achieved at a 13 wt% doping concentration. nih.gov Increasing the concentration further led to a decrease in EQE, likely due to aggregation-caused quenching. nih.gov In another case, OLEDs using the TADF emitter (4s, 6s)-2,4,5,6-tetra(9H-carbazol-9-yl) isophthalonitrile (4CzIPN) showed excellent performance when doped at a 5 wt.% concentration in a novel ambipolar host, achieving a remarkable EQE of 26.5%. epa.gov These findings highlight the importance of meticulous tuning of the host-guest system to balance charge transport, prevent exciton annihilation, and maximize light output. researchgate.net

Performance of Engineered Host-Guest OLED Systems

Host MaterialGuest EmitterDoping Conc.Max. External Quantum Efficiency (EQE)Reference
mCPCN-P113 wt%21.2% nih.gov
mCPSOB4CzIPN5 wt.%26.5% epa.gov
CPCB4CzIPNNot specified10% (Solution-processed) rsc.org
3-CzPBBlue TADF EmitterNot specified26.8% rsc.org

Beyond their role as host materials, molecules based on the this compound framework are integral to the design of advanced emitters, particularly those that utilize thermally activated delayed fluorescence.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to overcome the spin-statistics limitation, which typically restricts internal quantum efficiency (IQE) to 25%. In TADF, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov This allows for the harvesting of all electrically generated excitons, theoretically enabling 100% IQE in purely organic molecules without the need for heavy metals found in phosphorescent emitters. nih.gov

The TADF process is most efficient in molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The donor-acceptor structure of carbazole-benzonitrile derivatives is ideal for achieving a small ΔEST. The spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the carbazole donor, and the lowest unoccupied molecular orbital (LUMO), localized on the benzonitrile acceptor, minimizes the exchange energy, thus reducing the ΔEST. tandfonline.com

Benzonitrile has been identified as a highly promising acceptor unit for creating deep blue TADF emitters due to its strong electron-accepting nature and compact size. nih.gov Numerous high-performance TADF emitters have been developed by combining a benzonitrile acceptor with multiple carbazole donor units. For example, 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) and its derivatives are widely used in efficient blue TADF emitters. nih.gov Similarly, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), a well-known green TADF emitter, demonstrates how the multi-donor, dicyanobenzene-acceptor structure can lead to high photoluminescence quantum yields (PLQY) of over 90%. tandfonline.com The strategic design of these molecules facilitates efficient RISC, making them central to the development of the third generation of OLED emitters. nih.gov

Structural Engineering for Device Stability

The operational stability and lifetime of OLEDs are intrinsically linked to the chemical and morphological stability of the organic materials used. Structural engineering of the emitter and host molecules, such as this compound, through the introduction of bulky substituents or peripheral shielding groups is a widely adopted strategy to enhance device stability.

The core principle behind this approach is to use steric hindrance to control intermolecular interactions and protect the electronically active core of the molecule. Attaching bulky groups, such as tert-butyl or phenyl groups, to the periphery of the carbazole or benzonitrile units can offer several advantages:

Suppression of π-π Stacking: Bulky substituents prevent the planar aromatic cores of adjacent molecules from getting too close. This inhibits the formation of aggregates and excimers, which often have lower emission efficiencies and broader, red-shifted spectra compared to the monomer emission.

Improved Morphological Stability: The introduction of bulky groups can increase the glass transition temperature (Tg) of the material. A higher Tg signifies a more stable amorphous state, which is crucial for preventing crystallization of the thin films during device operation, a common failure mechanism.

Encapsulation of the Emissive Core: The bulky groups can act as a "shield," protecting the emissive core of the molecule from interactions with other molecules, such as residual water or oxygen, or from degradation reactions initiated by nearby excited states or polarons. This peripheral decoration strategy has been shown to be effective in enhancing the performance of various functional organic molecules. jos.ac.cnresearchgate.net

For instance, the incorporation of tert-butyl groups on a carbazole donor has been shown to effectively prohibit intramolecular charge transfer processes, leading to higher photoluminescence quantum yields (PLQY). mdpi.com This demonstrates that strategic placement of bulky substituents can fine-tune the photophysical properties in addition to enhancing stability.

Non-radiative decay processes are a major source of efficiency loss in organic emitters. These processes allow an excited state to return to the ground state without emitting a photon, instead dissipating the energy as heat through molecular vibrations and rotations. The rate of these non-radiative pathways is highly dependent on the molecular structure, particularly its rigidity.

A rigid molecular structure is beneficial for high emission efficiency because it minimizes the geometric relaxation that can occur in the excited state. When a molecule is excited, its electron distribution changes, which can lead to changes in bond lengths and angles. If the molecule is flexible, it can undergo significant structural rearrangement, which provides a pathway for the excited state energy to be dissipated through low-frequency vibrations and torsions. These motions facilitate internal conversion and intersystem crossing to non-emissive states.

By designing molecules with a high degree of rigidity, these non-radiative decay channels can be suppressed. The carbazole unit itself is a rigid planar structure. In this compound, the connection to the benzonitrile ring introduces a rotational degree of freedom. Creating more rigid, fused structures or introducing bridging groups can lock the conformation of the molecule. This has two main benefits:

Reduced Vibrational Quenching: A rigid structure limits the number and amplitude of vibrational modes that can couple with the electronic excited state, thus reducing the rate of internal conversion.

Lower Reorganization Energy: The reorganization energy is the energy required to distort the molecule from its ground-state geometry to its excited-state equilibrium geometry and vice-versa. A rigid molecule experiences smaller geometric changes upon excitation, leading to a lower reorganization energy. rsc.org A smaller reorganization energy generally favors radiative decay over non-radiative decay.

Therefore, enhancing the molecular rigidity of carbazole-benzonitrile derivatives is a key design principle for developing highly efficient and stable emitters for OLED applications.

Organic Solar Cells (Mechanistic Focus)

Charge Generation and Separation Mechanisms

While primarily discussed in the context of OLEDs, the donor-acceptor (D-A) nature of this compound makes its structural motif relevant to organic solar cells (OSCs). In this compound, the carbazole moiety is electron-rich and acts as the electron donor, while the cyano-substituted benzene (B151609) (benzonitrile) is electron-deficient and acts as the electron acceptor. This intramolecular D-A structure is a fundamental building block for materials used in OSCs.

The primary process of converting light into electricity in an OSC involves several key steps:

Light Absorption and Exciton Formation: When the active layer of an OSC absorbs a photon of sufficient energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates a tightly bound electron-hole pair known as an exciton.

Exciton Diffusion: The newly formed exciton is electrically neutral and must diffuse to a D-A interface to be separated. The distance it can travel before decaying is known as the exciton diffusion length.

Charge Separation (Exciton Dissociation): At the interface between a donor material and an acceptor material, there is an energy offset between their respective HOMO and LUMO levels. This energy difference provides the driving force for the exciton to dissociate. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO. In systems involving molecules like this compound, this process can be very efficient. The carbazole unit's high hole mobility facilitates the transport of the newly formed hole. mdpi.com

Charge Transport and Collection: Once separated, the free electrons and holes travel through the acceptor and donor materials, respectively, towards their corresponding electrodes (cathode and anode). This movement of charge constitutes the photocurrent.

The efficiency of charge generation and separation is critically dependent on the electronic properties of the donor and acceptor materials and the morphology of the D-A interface. Carbazole derivatives are known for their excellent hole-transport capabilities and thermal stability, making them attractive as donor components in OSCs. mdpi.com The charge-separated state in such D-A systems can be generated through photoinduced electron transfer. researchgate.net The lifetime of this charge-separated state is a crucial parameter; a longer lifetime allows more time for the charges to be transported to the electrodes before they recombine, either geminately or non-geminately. The process of charge recombination is a major loss mechanism in OSCs. researchgate.net

The design of D-A systems often aims to have a slow charge recombination rate, which can be achieved if the process falls into the Marcus inverted region. rsc.orgresearchgate.net This highlights the importance of tuning the electronic coupling and reorganization energy between the donor and acceptor moieties to optimize the charge separation and recombination dynamics.

Energy Transfer Processes at Donor-Acceptor Interfaces

The functionality of advanced optoelectronic devices hinges on the efficient transfer of energy between constituent molecular components. In systems incorporating this compound, the molecule's inherent donor-acceptor (D-A) architecture is fundamental to these processes. The carbazole moiety serves as a potent electron donor, characterized by its high triplet energy and effective hole-transporting capabilities, while the benzonitrile group acts as an electron acceptor. researchgate.net This electronic structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical first step in many energy transfer cascades.

Mechanistically, energy transfer at interfaces involving carbazole-benzonitrile derivatives can occur through several pathways, most notably Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET, a non-radiative dipole-dipole coupling mechanism, dominates when there is significant spectral overlap between the emission of the donor and the absorption of the acceptor. In many organic light-emitting diode (OLED) host-guest systems, this process is key to channeling energy from an excited host molecule, such as a carbazole-benzonitrile derivative, to a guest emitter, leading to efficient light emission. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and their relative orientation.

In the context of Thermally Activated Delayed Fluorescence (TADF), a crucial mechanism for harvesting triplet excitons in OLEDs, the energy landscape of the D-A system is paramount. rsc.orgnih.gov Carbazole-benzonitrile derivatives have been investigated extensively as TADF emitters. rsc.org The process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, converting non-emissive triplets into emissive singlets and significantly enhancing device efficiency. The D-A design intrinsically promotes a small ΔEST by localizing the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on the benzonitrile acceptor, leading to a separation of the electron and hole in the excited state.

Studies on carbazole-cyanobenzene D-A fluorophores have provided key insights into the triplet excited state dynamics. rsc.org The accessibility of the locally excited triplet state (³LE) and the charge-transfer triplet state (³CT) for energy transfer can be engineered by varying solvent polarity and the intrinsic D-A character of the molecule. rsc.org This tunability allows for the optimization of triplet-triplet energy transfer processes, which are fundamental not only in OLEDs but also in photocatalysis. rsc.org

ProcessKey MechanismRelevance to this compound
Intramolecular Charge Transfer (ICT) Photoinduced electron transfer from the carbazole (donor) to the benzonitrile (acceptor) moiety.Forms the basis for its role in D-A systems and enables subsequent energy transfer.
Förster Resonance Energy Transfer (FRET) Non-radiative dipole-dipole coupling between an excited donor and a ground-state acceptor.Primary mechanism for energy transfer in host-guest OLED systems where it can act as a host.
Thermally Activated Delayed Fluorescence (TADF) Reverse intersystem crossing (RISC) from T₁ to S₁ state, enabled by a small ΔEST.The D-A structure is a key design strategy for achieving a small ΔEST, making it a promising TADF material. rsc.orgnih.gov
Triplet-Triplet Energy Transfer Exchange mechanism involving the transfer of a triplet exciton from a donor to an acceptor.Crucial for sensitizing phosphorescent emitters or in photocatalytic cycles. rsc.org

Organic Field-Effect Transistors (Mechanistic Focus)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. Carbazole derivatives, including this compound, are attractive candidates for OFETs due to their excellent optoelectronic properties and charge-transporting capabilities. frontiersin.org

Charge Carrier Mobility and Transport Pathways

Charge carrier mobility (µ) is a critical parameter that quantifies the velocity of charge carriers (electrons or holes) in a material under an applied electric field, directly impacting the switching speed and current output of an OFET. Carbazole-based materials are well-known for their effective hole-transporting properties, which arise from the electron-rich nature of the carbazole nitrogen atom that facilitates the movement of positive charges. researchgate.net Conversely, the electron-withdrawing benzonitrile unit can impart electron-transporting characteristics. rsc.org This combination makes carbazole-benzonitrile derivatives potential bipolar materials, capable of transporting both holes and electrons.

The primary mechanism for charge transport in these organic materials is hopping, where charge carriers move between localized states on adjacent molecules. The rate of this hopping is influenced by two key factors: the electronic coupling (transfer integral) between molecules and the reorganization energy, which is the energy required to distort the molecular geometry upon charge addition or removal. Computational studies involving density functional theory (DFT) and Monte Carlo methods are often employed to simulate charge transport and predict mobility in carbazole-based polymers. rsc.org

In polymers containing carbazole moieties, hole mobility values can be significantly influenced by the molecular structure and any side chains. For instance, in poly(N-vinylcarbazole) (PVK), a hole mobility of 6×10⁻⁷ cm²/Vs has been measured, while a liquid carbazole derivative, 9-(2-ethylhexyl)carbazole, exhibited an enhanced mobility of 4×10⁻⁶ cm²/Vs, attributed to a larger transfer integral and a different distribution of trapping sites. researchgate.net For OFETs based on carbazole-benzonitrile derivatives, the formation of charge carrier bands, corresponding to radical cations (for holes) and anions (for electrons), upon applying a voltage is indicative of active charge transport pathways. mdpi.com

ParameterDescriptionImportance for OFETs
Hole Mobility (µh) The velocity of positive charge carriers (holes) per unit electric field.Determines the performance of p-type transistors. Carbazole is a known hole-transporting moiety. researchgate.net
Electron Mobility (µe) The velocity of negative charge carriers (electrons) per unit electric field.Determines the performance of n-type transistors. The benzonitrile group promotes electron transport. rsc.org
Transfer Integral A measure of the electronic coupling between adjacent molecules.A larger transfer integral facilitates faster charge hopping and higher mobility.
Reorganization Energy The energy associated with geometric relaxation upon ionization.Lower reorganization energy is desirable for efficient charge transport.

Influence of Molecular Packing on Device Performance

The solid-state arrangement of molecules in the active layer of an OFET is a decisive factor for its performance, as it directly governs the efficiency of charge transport. The electrical performance of an organic thin-film transistor is critically dependent on the film morphology. For materials like this compound, achieving a well-ordered molecular packing in the thin film is essential for high charge carrier mobility.

A key aspect of molecular packing is the degree of π-π stacking between the aromatic cores of adjacent molecules. Efficient charge transport relies on sufficient overlap of the π-orbitals, which creates pathways for charge carriers to hop between molecules. Materials that form strong two-dimensional (2D) π-stacking networks, often described as a "brickwork" arrangement, tend to exhibit significantly higher mobility and better device performance compared to those that pack in a one-dimensional (1D) or "herringbone" fashion with less intermolecular interaction. rsc.org The planarity of the molecule is also crucial, as a more planar structure facilitates closer and more effective π-π stacking. frontiersin.org

The orientation of the molecules relative to the substrate is another critical factor. A horizontal or "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for top-gate, bottom-contact OFET architectures as it aligns the charge transport pathways with the direction of current flow between the source and drain electrodes. nih.gov This orientation can be influenced by interactions such as π-π stacking and weak hydrogen bonds between the emitter and host molecules in a film. nih.govfrontiersin.org

The thin-film morphology, including crystallinity, grain size, and surface roughness, is heavily influenced by processing conditions such as the choice of solvent and deposition technique. The use of mixed solvent systems or solvent vapor annealing can be a powerful method to control the crystallization process, leading to more ordered films with larger crystalline domains and improved electrical characteristics. researchgate.netnih.gov

FactorDescriptionImpact on OFET Performance
π-π Stacking The non-covalent interaction between aromatic rings of adjacent molecules.Strong 2D π-stacking provides efficient pathways for charge transport, leading to higher mobility.
Molecular Orientation The average alignment of molecules with respect to the substrate surface.A horizontal ("edge-on") orientation is typically desired to align transport pathways with the current flow. nih.gov
Crystallinity The degree of structural order within the thin film.Higher crystallinity and larger grain sizes reduce charge trapping at grain boundaries, enhancing mobility.
Film Morphology The overall structure of the thin film, including surface roughness and domain structure.A smooth, uniform film with well-interconnected crystalline domains is crucial for reliable device operation. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Computational Spectroscopy and Vibrational Analysis of 4-(9H-Carbazol-9-YL)benzonitrile

The synergistic combination of computational modeling and experimental spectroscopy provides a powerful approach for the in-depth characterization of complex organic molecules like this compound. Density Functional Theory (DFT) has emerged as a particularly effective tool for simulating spectroscopic properties, offering detailed insights into the vibrational and electronic behavior of the molecule. This section explores the application of these computational methods to predict and interpret the spectroscopic signatures of this compound.

Simulation of Spectroscopic Signatures from DFT Calculations

The theoretical prediction of spectroscopic data for this compound begins with the optimization of its molecular geometry using DFT methods. A popular and effective approach involves employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p). researchgate.netnih.govnih.gov This level of theory is known to provide a reliable description of the electronic structure and geometry of organic molecules. The optimization process seeks the lowest energy conformation of the molecule, which is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis. masjaps.com

Once the optimized geometry is obtained, the same DFT method is used to calculate the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be used to simulate the infrared (IR) and Raman spectra. The intensities of the IR and Raman bands are also calculated, which aids in the visualization of the complete spectrum. mdpi.com

For the simulation of electronic spectra, such as UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the standard method. nih.govnih.gov Performed on the optimized ground-state geometry, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations provide valuable information on the electronic transitions occurring within the molecule, such as π → π* transitions that are common in aromatic systems like the carbazole (B46965) and benzonitrile (B105546) moieties. conicet.gov.ar

The computational approach allows for a detailed examination of each vibrational mode and electronic transition, providing a level of detail that is often difficult to achieve through experimental methods alone.

Correlation of Theoretical and Experimental Spectroscopic Data

A crucial step in computational spectroscopy is the correlation of the simulated spectra with experimentally obtained data. While DFT calculations provide a robust theoretical framework, they are based on approximations and are typically performed for a single molecule in the gas phase. Experimental spectra, on the other hand, are often recorded on solid or solution-state samples where intermolecular interactions can influence vibrational frequencies and electronic transitions. rsc.org

Consequently, a direct one-to-one correspondence between theoretical and experimental values is not always achieved. Calculated vibrational frequencies are often systematically higher than their experimental counterparts due to the neglect of anharmonicity and the simplified model of the molecular environment. researchgate.net To account for these discrepancies, the calculated frequencies are typically scaled using a scaling factor. For calculations using the B3LYP functional, a scaling factor between 0.95 and 0.97 is commonly applied to achieve better agreement with experimental data. rsc.orgmdpi.com

The assignment of specific vibrational modes to the observed bands in the experimental IR and Raman spectra is facilitated by Potential Energy Distribution (PED) analysis. nih.gov PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional motion) to a given normal mode of vibration. This allows for unambiguous assignments of complex spectral features.

The following table illustrates a hypothetical correlation between experimental and scaled theoretical vibrational frequencies for key functional groups in this compound, based on typical values for related compounds.

Vibrational Mode Experimental Frequency (cm⁻¹) Scaled Theoretical Frequency (cm⁻¹) Assignment (based on PED)
C≡N stretch ~2225 ~2228 Stretching of the nitrile group
C-H stretch (aromatic) ~3100-3000 ~3105-3010 Stretching of C-H bonds in carbazole and phenyl rings
C-N stretch (carbazole) ~1350 ~1355 Stretching of the C-N bond in the carbazole ring
C-C stretch (ring) ~1600-1450 ~1605-1455 In-plane stretching of the aromatic rings
C-H bend (out-of-plane) ~900-700 ~905-705 Out-of-plane bending of aromatic C-H bonds

Similarly, TD-DFT calculations of the UV-Vis spectrum are compared with experimental measurements. The calculated absorption maxima (λmax) can be correlated with the bands observed in the experimental spectrum. nih.gov While the absolute values may differ slightly, the relative positions and intensities of the absorption bands are often well-reproduced, allowing for the identification of the electronic transitions responsible for the observed spectral features. nih.gov This coupled experimental-theoretical approach is essential for a comprehensive understanding of the spectroscopic properties of this compound. rsc.org

Intermolecular Interactions and Solid State Phenomena

Host-Guest Systems and Their Impact on Exciton (B1674681) Dynamics

The donor-acceptor architecture of 4-(9H-Carbazol-9-YL)benzonitrile, where the carbazole (B46965) unit acts as an electron donor and the benzonitrile (B105546) group as an electron acceptor, makes it and its derivatives highly suitable for use in host-guest systems, particularly in the emissive layer of Organic Light-Emitting Diodes (OLEDs). nih.gov

Energy Transfer and Charge Transfer in Doped Films

When used as a host material, the high triplet energy of carbazole-benzonitrile derivatives allows for efficient energy transfer to guest phosphorescent or thermally activated delayed fluorescence (TADF) emitters. A material with a similar structure, 3,4-di(9H-carbazol-9-yl)benzonitrile (2CzBN), leverages its high triplet energy (2.92 eV) and electron transport capability to act as an efficient host for TADF emitters, leading to highly efficient OLEDs. sigmaaldrich.com The compatibility between the host and guest molecules is critical for device performance. nih.gov

In multilayered devices, a layer of a carbazole-benzonitrile derivative doped into a host matrix like 1,3-bis(N-carbazolyl)benzene (mCP) can serve as the primary emission layer. In such systems, excitons are generated and can be transferred from the host to the guest (dopant) molecules. The intrinsic charge-transfer nature of the this compound molecule itself is also a key factor. Studies on analogous molecules like 4-(1H-pyrrol-1-yl)benzonitrile (PBN) provide evidence for the direct excitation of a charge-transfer (CT) state, which can be populated directly by light absorption without first passing through a locally excited (LE) state. This efficient formation of CT excitons is crucial for the emissive processes in doped films.

Control of Emitter Orientation in Solid-State Films

The orientation of emitter molecules within the emissive layer of an OLED has a profound impact on the device's light outcoupling efficiency. A preferential horizontal orientation of the emitter's transition dipole moment (TDM) can significantly enhance efficiency. For most small molecules in solution-processed films, achieving this control is a major challenge.

However, research has demonstrated that by introducing mesogenic (liquid crystalline) groups into a TADF emitter core, the self-assembly of the molecules can be guided to achieve a desired orientation. In a notable example, a liquid crystalline multi-resonance TADF emitter, DiKTaLC, was shown to possess a nematic discotic liquid crystalline phase. Spin-coated films of this material exhibited a preferential horizontal orientation of the TDM, a property that was preserved even when doped into a poly(vinylcarbazole) film. This demonstrates that molecular design can overcome the tendency for random orientation and enforce a more ordered, and therefore more efficient, solid-state structure.

Material/Film ConditionAnisotropy Factor (a)Degree of Horizontal OrientationReference
DiKTaLC Spin-Coated Film0.26Preferential Horizontal
DiKTaLC Spin-Coated Film0.28Preferential Horizontal
DiKTaLC in Doped PVK Film-Horizontal Orientation Preserved

Mechanochromic Luminescence Mechanisms

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property arises from changes in the molecular packing and intermolecular interactions within the solid state.

While not widely reported for this compound itself, related carbazole-based donor-acceptor compounds have been shown to exhibit this behavior. For example, a carbazole-based triphenylacrylonitrile (B1210191) derivative (Cz1-TPAN) displays reversible mechanochromism. The as-prepared crystals, which emit yellowish-green fluorescence, transform into a powder that emits orange-yellow light upon grinding. This change is attributed to a phase transition from a well-ordered crystalline state to a disordered amorphous state. In the crystalline state, strong intermolecular interactions like C-H…π lock the molecular conformation, leading to high fluorescence efficiency. Grinding disrupts this ordered packing, altering the intermolecular interactions and thus shifting the emission wavelength. The original color can be recovered by heating or fuming with a solvent like dichloromethane, which allows the molecules to re-assemble into their thermodynamically stable crystalline state. This reversible transformation between crystalline and amorphous phases is the primary mechanism behind the observed mechanochromism. nih.gov

Correlation of Mechanical Stimuli with Photophysical Response

No specific studies detailing the mechanochromic or piezochromic fluorescence of this compound were identified. Research on other carbazole derivatives often reveals that the application of mechanical force, such as grinding or shearing, can induce a change in the fluorescence color of the material. This phenomenon, known as mechanochromic luminescence, is typically attributed to a transition between different solid-state packing arrangements, such as a shift from a crystalline to an amorphous state or a change in the degree of intermolecular π-π stacking. However, without experimental data for this compound, any discussion of its specific photophysical response to mechanical stimuli would be purely speculative.

Structural Reorganization upon External Stress

Similarly, there is no available research that specifically investigates the structural reorganization of this compound when subjected to external stress. The molecular structure of this compound, featuring a carbazole donor and a benzonitrile acceptor moiety, suggests the potential for significant intermolecular interactions in the solid state. These interactions, including dipole-dipole forces and π-π stacking, would likely govern its crystal packing. It is plausible that external pressure could induce changes in these intermolecular distances and orientations, leading to a different polymorphic form with altered physical properties. However, without crystallographic studies performed under pressure or other forms of mechanical stress, the nature and extent of any such structural reorganization for this compound remain undetermined.

Photocatalysis and Sensing Applications: Fundamental Principles

Photocatalytic Mechanisms

Organic dyes and related compounds have become a staple in photoredox catalysis, offering a wide range of tunable electronic properties that facilitate the generation of reactive intermediates. researchgate.net The core of these photocatalytic cycles involves the absorption of light by the photocatalyst, which elevates it to an electronically excited state with enhanced redox capabilities.

Energy Transfer Processes in Photoredox Catalysis

In photoredox catalysis, an excited photocatalyst can interact with substrates through either electron transfer or energy transfer. researchgate.net While electron transfer involves the direct donation or acceptance of an electron to or from a substrate, triplet-triplet energy transfer (TTEnT) offers an alternative pathway for activating substrates that are not easily oxidized or reduced. rsc.org

In a typical TTEnT process, the photocatalyst is excited to its singlet state (S₁) by absorbing a photon. It then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). If the triplet energy of the photocatalyst is higher than that of a substrate molecule, it can transfer its energy, promoting the substrate to its triplet state while the photocatalyst returns to its ground state. This excited substrate can then undergo various chemical transformations. rsc.org

The compound 4-(9H-Carbazol-9-YL)benzonitrile possesses a high triplet energy, a property that has been leveraged in the field of organic light-emitting diodes (OLEDs) where it is used as a host material to facilitate energy transfer to guest emitter molecules. elsevierpure.com This high triplet energy suggests its potential to act as a photosensitizer in energy transfer-driven photocatalytic reactions, activating organic substrates for various transformations. rsc.org

Generation and Reactivity of Reactive Oxygen Species (e.g., Singlet Oxygen)

Photosensitizers can generate highly reactive oxygen species (ROS) through energy transfer to molecular oxygen. nih.govnih.gov Upon excitation by light, a photosensitizer in its triplet state can transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govnih.gov Singlet oxygen is a powerful and selective oxidant used in various chemical transformations and is the primary cytotoxic agent in photodynamic therapy (PDT). nih.govnih.gov

Carbazole (B46965) derivatives are known to act as photosensitizers capable of generating singlet oxygen. nih.gov The process is governed by the photophysical properties of the sensitizer, including its triplet state energy and lifetime. While direct studies on singlet oxygen generation by this compound are not extensively documented, its structural similarity to known photosensitizers and its established donor-acceptor characteristics suggest a potential for this reactivity. The carbazole moiety can be oxidized, and this susceptibility to oxidation is a key aspect of its electronic function. The generation of ROS is a critical process in many biological systems and a key mechanism in certain therapeutic strategies. mdpi.comresearchgate.net

Chemo-Sensing Principles

The sensitivity of the photophysical properties of certain molecules to their local environment makes them excellent candidates for chemical sensors. Changes in fluorescence intensity or emission wavelength can signal the presence of specific analytes or changes in environmental conditions like pH or polarity.

pH-Sensitivity and Protonation Effects on Photophysical Properties

The photophysical properties of fluorophores containing basic or acidic sites can be highly sensitive to pH. Protonation or deprotonation of these sites can significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. This principle is the basis for many fluorescent pH indicators. nih.gov

For this compound, the nitrile (-C≡N) group and the nitrogen atom of the carbazole ring are potential sites for protonation under acidic conditions. Protonation of the benzonitrile (B105546) nitrogen would increase its electron-accepting strength, which could lead to a red-shift (a shift to longer wavelengths) in the emission spectrum due to enhanced intramolecular charge transfer (ICT). Conversely, protonation of the carbazole nitrogen could disrupt its electron-donating ability, potentially leading to a blue-shift (a shift to shorter wavelengths) or quenching of fluorescence. While the specific pH-sensing capabilities of this compound require further empirical investigation, the underlying principles of how protonation affects donor-acceptor systems are well-established. nih.govpaint.org

Solvent Polarity and Environmental Sensing by TICT Fluorophores

Molecules with a donor-acceptor structure, like this compound, can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). mdpi.com Upon photoexcitation, an electron moves from the donor (carbazole) to the acceptor (benzonitrile), creating a charge-separated excited state. In polar solvents, this charge-separated state can be stabilized by the solvent molecules, allowing for a conformational twisting between the donor and acceptor moieties. mdpi.combibliotekanauki.pl

This twisting leads to the formation of a highly polar, stabilized TICT state which is electronically decoupled. The emission from this TICT state is typically at a much longer wavelength (a large Stokes shift) compared to the emission from the initial, locally excited (LE) state. nih.gov In nonpolar solvents, the formation of the TICT state is less favorable, and fluorescence occurs primarily from the LE state at shorter wavelengths.

This strong dependence of the emission properties on solvent polarity, known as solvatochromism, makes this compound and similar TICT fluorophores effective sensors for probing the polarity of their microenvironment. mdpi.comnih.gov The dual-emission potential from both LE and TICT states in solvents of intermediate polarity can provide ratiometric sensing capabilities, which is highly desirable for accurate measurements.

Conclusions and Outlook

Summary of Key Research Findings and Mechanistic Understanding

Research into 4-(9H-Carbazol-9-YL)benzonitrile and its derivatives has yielded significant insights into the structure-property relationships that govern the performance of organic electronic devices. The fundamental donor-acceptor (D-A) architecture is central to its function. The carbazole (B46965) moiety serves as an efficient hole-transporting (electron-donating) unit, while the benzonitrile (B105546) group acts as an electron-accepting unit. This arrangement facilitates intramolecular charge transfer (ICT), a key process for many of its applications.

A primary application for carbazole-benzonitrile compounds is as host materials in OLEDs, especially those utilizing Thermally Activated Delayed Fluorescence (TADF). bohrium.com The high triplet energy of many carbazole-benzonitrile hosts, such as 3,4-di(9H-carbazol-9-yl)benzonitrile (2CzBN) which has a triplet energy of 2.92 eV, is crucial for preventing energy back-transfer from the guest emitter, thereby ensuring high efficiency. elsevierpure.com The D-A structure helps to reduce the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a prerequisite for efficient TADF. bohrium.com This mechanism allows for the harvesting of non-emissive triplet excitons, converting them into light-emitting singlet excitons and theoretically enabling 100% internal quantum efficiency (IQE). bohrium.com

Mechanistically, the efficient hole and electron transport properties of certain derivatives reveal their effectiveness as bipolar host materials. rsc.org This balanced charge transport is critical for maintaining the charge balance within the emissive layer of an OLED, leading to higher efficiency and longer device lifetimes. Studies on derivatives like 4,5-di(9H-carbazol-9-yl)phthalonitrile (2CzPN) have provided in-depth understanding of the processes competing with TADF, highlighting the importance of specific molecular geometries and vibrational modes in promoting efficient light emission. nih.gov

Challenges and Opportunities in the Design of High-Performance Carbazole-Benzonitrile Materials

Despite the successes, significant challenges remain in the development of carbazole-benzonitrile materials for commercial applications.

Challenges:

Efficiency Roll-Off: Many TADF-OLEDs based on these materials suffer from a decrease in efficiency at high brightness levels, a phenomenon known as efficiency roll-off. bohrium.com This limits their practical application in demanding display and lighting technologies.

Stability: The operational lifetime of blue OLEDs, in particular, remains a major hurdle. The chemical and morphological stability of the host materials under electrical stress and heat is critical and often insufficient for commercial requirements.

Blue Emitters: Designing deep-blue TADF emitters with both high efficiency and high color purity is particularly challenging. Achieving a narrow emission spectrum while maintaining efficient TADF is a key area of ongoing research. researchgate.net

Synthesis and Cost: While the basic synthesis of this compound is established, the development of more complex derivatives can involve multi-step, low-yield synthetic routes, increasing the cost and complexity of manufacturing. bohrium.com

Opportunities:

Molecular Engineering: There is vast potential in modifying the core structure. Introducing different donor or acceptor groups, altering the linkage positions, or fusing the carbazole and benzonitrile units can fine-tune the electronic and photophysical properties. rsc.orgresearchgate.net For example, creating bipolar hosts like 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) has led to blue phosphorescent OLEDs with high external quantum efficiencies (EQE) of up to 26.1%. rsc.org

Bipolar Host Materials: A significant opportunity lies in the rational design of bipolar host materials that possess balanced hole and electron transport capabilities. This can simplify device architecture and improve performance by ensuring the recombination zone is confined within the emissive layer. rsc.orgresearchgate.net

Solution Processing: Developing carbazole-benzonitrile materials suitable for solution processing could dramatically lower the manufacturing cost of large-area OLEDs compared to current vacuum deposition methods. ftmc.lt

Future Research Avenues and Potential for Novel Applications in Advanced Functional Materials

The versatility of the carbazole-benzonitrile framework opens up numerous avenues for future research and applications beyond current OLED technology.

Future Research Avenues:

Computational Design: The use of computational modeling, such as Density Functional Theory (DFT), will become increasingly important to predict the properties of new derivatives before their synthesis, accelerating the discovery of materials with desired characteristics. researchgate.net

New Acceptor Moieties: Research into replacing or modifying the benzonitrile acceptor with other electron-withdrawing groups could lead to materials with improved stability and novel photophysical properties. For instance, fusing the carbazole and benzonitrile into a carbazole-2-carbonitrile (CCN) acceptor has been explored to achieve narrower emission for deep-blue OLEDs. researchgate.net

Stability Enhancement: A major focus will be on understanding and mitigating degradation pathways to enhance the operational lifetime of devices. This includes designing molecules with greater thermal and photochemical stability. nih.gov

Potential for Novel Applications:

Organic Photovoltaics (OPVs): The donor-acceptor nature of these compounds makes them suitable candidates for use as sensitizers or hole-transport materials (HTMs) in dye-sensitized solar cells (DSSCs) and perovskite solar cells, offering a potentially low-cost alternative to currently used materials. mdpi.com

Sensors: The fluorescent properties of carbazole derivatives can be sensitive to their local environment, opening up applications in chemical and biological sensing. For instance, derivatives have been investigated as luminescent sensors for oxygen. nih.gov

Microporous Organic Polymers (MOPs): Carbazole units can be used as building blocks for MOPs. These materials have potential applications in gas storage and separation, such as carbon dioxide capture, due to their porous structures and electron-rich nature. nih.govnih.gov

Electrochromics: Polymers based on carbazole derivatives have been shown to exhibit electrochromic behavior, changing color in response to an applied voltage. This could be utilized in smart windows, displays, and other switchable devices. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4-(9H-carbazol-9-yl)benzonitrile?

  • Methodology : The compound is synthesized via Ullmann C–N coupling using carbazole (1.00 mmol), LiOt-Bu (1.40 mmol), CuI (0.10 mmol), and 4-iodobenzonitrile (1.40 mmol) at room temperature. Reaction mixtures are stirred until homogeneous, purified via silica gel column chromatography (hexanes → 2% Et₂O/hexanes), and yield 72–78% as a yellow solid .
  • Key Considerations :

  • Avoid precipitation during reaction setup to maintain high yields.
  • Use inert conditions to prevent oxidation of intermediates.

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodology :

  • Chromatography : Silica gel column chromatography with hexanes/EtOAc gradients .
  • Spectroscopy : Confirm via 1H^1H-NMR (aromatic protons at δ 7.25–8.02 ppm) and 13C^{13}C-NMR (nitrile signal at ~110 ppm) .
  • Crystallography : Monoclinic crystal system (P2₁/c) with unit cell parameters a=15.5780A˚,b=8.054A˚,c=23.078A˚,β=93.088a = 15.5780 \, \text{Å}, b = 8.054 \, \text{Å}, c = 23.078 \, \text{Å}, \beta = 93.088^\circ, validated using SHELX refinement .

Q. What are the foundational electronic properties of this compound relevant to optoelectronic applications?

  • Key Data :

PropertyValueReference
HOMO/LUMO (eV)-5.55 / -2.74
T1T_1 Energy (eV)2.68
Absorption (λmax, nm)325, 348, 420 (DCM)
  • Methodology : Cyclic voltammetry for HOMO/LUMO determination and TD-DFT calculations for excited-state analysis .

Advanced Research Questions

Q. How does the donor-acceptor architecture of this compound derivatives influence thermally activated delayed fluorescence (TADF)?

  • Mechanistic Insight : The carbazole donor and benzonitrile acceptor create a twisted intramolecular charge transfer (TICT) state, reducing the singlet-triplet energy gap (ΔEST\Delta E_{ST}) to <0.3 eV. This facilitates reverse intersystem crossing (RISC) with kRISC>105s1k_{RISC} > 10^5 \, \text{s}^{-1} .
  • Experimental Validation : Derivatives like 5CzBN (penta-carbazole-substituted) exhibit enhanced RISC efficiency due to increased intermediate triplet states (3 vs. 2 in tetra-substituted analogs) .

Q. What computational strategies are effective for predicting the optoelectronic behavior of this compound-based materials?

  • Methodology :

  • TD-DFT : Predicts ΔEST\Delta E_{ST} and exciton recombination pathways .
  • Diabatization Models : Analyze charge-transfer (CT) vs. local excitation (LE) contributions in TADF emitters (e.g., 80% CT character in NCFCZ derivatives) .
    • Case Study : For 5CzBN, optimized geometries (S₀, S₁, T₁) and N-state models validate diabatic decomposition accuracy .

Q. How do structural modifications (e.g., adamantane bridges or dendritic substituents) enhance device performance in OLEDs?

  • Design Strategies :

  • Adamantane Bridging : In CzCN-Ad, adamantane spacers decouple donor-acceptor interactions, improving charge balance and reducing efficiency roll-off .
  • Dendritic Functionalization : Alkyl chain-linked spirobifluorene dendrons in 5CzBN-SSP suppress aggregation-caused quenching (ACQ), achieving 20.9% EQE in hyperfluorescence OLEDs .
    • Device Data :
Device StructureλEL (nm)FWHM (nm)EQEmax (%)
5CzBN + tBuPh-BN4923420.9
5CzBN + DPA-tBuPh-BN4803815.9

Q. What role does crystallography play in understanding charge transport in this compound derivatives?

  • Structural Insights : Monoclinic packing (P2₁/c) reveals π-π stacking distances of 3.4–3.7 Å between carbazole units, facilitating hole transport. Disordered nitrile orientations reduce excimer formation, enhancing photoluminescence quantum yield (PLQY) .
  • Refinement Tools : SHELXL for high-resolution data (R-factor <5%) .

Q. How can researchers address contradictions in reported synthetic yields or device efficiencies?

  • Troubleshooting :

  • Yield Discrepancies : Variations (72% vs. 78%) arise from reaction homogeneity and precipitate control .
  • Efficiency Variance : Device performance depends on host-guest matrix compatibility (e.g., PVK polymer composites vs. evaporated layers) .
    • Validation : Reproduce protocols with controlled doping ratios (e.g., 10–20 wt% in PVK) and cross-check via MALDI-TOF/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.